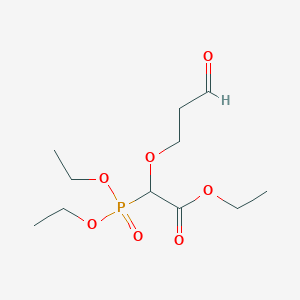
Ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an ethyl group, a diethoxyphosphoryl group, and a 3-oxopropoxy group attached to an acetate backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate typically involves the esterification of acetic acid derivatives with alcohols in the presence of an acid catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a strong acid like sulfuric acid to form the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. The use of acid chlorides or anhydrides in the presence of alcohols can also be employed to synthesize esters more effectively .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: This compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other esters.
科学的研究の応用
Ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Horner-Wadsworth-Emmons reaction.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be involved in the development of pharmaceuticals due to its ability to form various derivatives.
Industry: Utilized in the production of fragrances, flavorings, and plasticizers
作用機序
The mechanism of action of ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate involves its reactivity as an ester. In biological systems, esters can be hydrolyzed by esterases to produce carboxylic acids and alcohols, which can then participate in various metabolic pathways. The compound’s ability to form stable intermediates makes it valuable in synthetic organic chemistry .
類似化合物との比較
Ethyl acetate: A simpler ester with similar reactivity but lacks the diethoxyphosphoryl and 3-oxopropoxy groups.
Methyl butyrate: Another ester with a pleasant odor, used in flavorings and fragrances.
Triethyl phosphonoacetate: Shares the phosphonate ester group and is used in similar synthetic applications.
Uniqueness: Ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate is unique due to its combination of functional groups, which provides it with distinct reactivity and applications in both synthetic and industrial chemistry. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various fields .
特性
CAS番号 |
138611-33-3 |
|---|---|
分子式 |
C11H21O7P |
分子量 |
296.25 g/mol |
IUPAC名 |
ethyl 2-diethoxyphosphoryl-2-(3-oxopropoxy)acetate |
InChI |
InChI=1S/C11H21O7P/c1-4-15-10(13)11(16-9-7-8-12)19(14,17-5-2)18-6-3/h8,11H,4-7,9H2,1-3H3 |
InChIキー |
KNRCIVKSKPMTSO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(OCCC=O)P(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
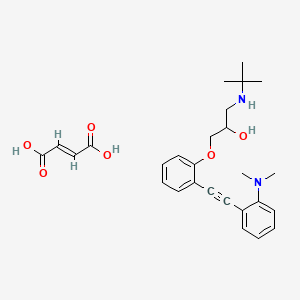
![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
![5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole](/img/structure/B14272578.png)
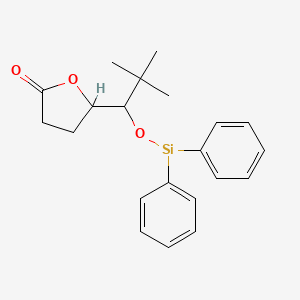
![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)
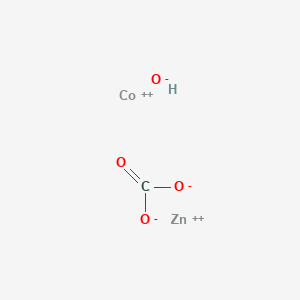

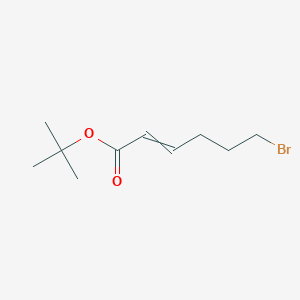
![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)
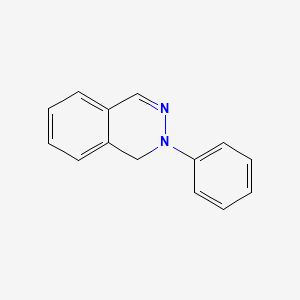

![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)
